![molecular formula C24H32N6O2S B13800382 N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include condensation reactions, where aldehydes or ketones react with amines to form imines, followed by further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms
Scientific Research Applications
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the context of its application, such as its role in inhibiting microbial growth or inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Dimethylaminophenyl)methylideneamino]carbamate: Shares structural similarities but differs in functional groups, leading to distinct chemical properties and applications.
N-[(4-Dimethylaminophenyl)methylideneamino]acetamide: Another related compound with variations in its molecular structure, affecting its reactivity and uses.
Uniqueness
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C24H32N6O2S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-[3-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C24H32N6O2S/c1-29(2)21-9-5-19(6-10-21)17-25-27-23(31)13-15-33-16-14-24(32)28-26-18-20-7-11-22(12-8-20)30(3)4/h5-12,17-18H,13-16H2,1-4H3,(H,27,31)(H,28,32)/b25-17+,26-18+ |
InChI Key |
KRHLKMQLABSCQK-RPCRKUJJSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCSCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCSCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
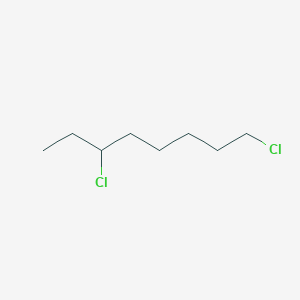

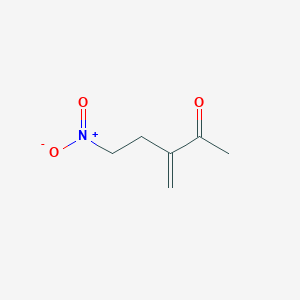
![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)

![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)
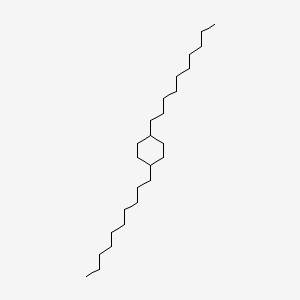
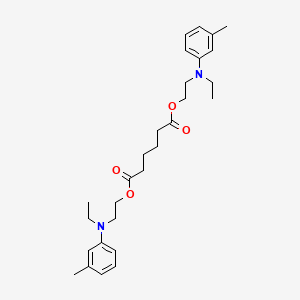

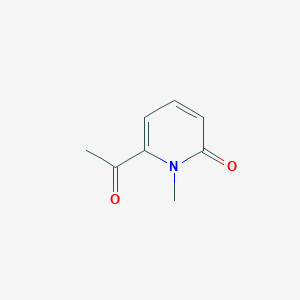
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
